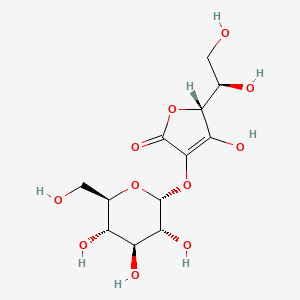

2-o-a-d-Glucopyranosyl-l-ascorbic acid

Beschreibung

2-O-α-D-Glucopyranosyl-L-ascorbic acid (AA-2G) is a glycosylated derivative of L-ascorbic acid (vitamin C), where a glucose molecule is attached via an α-glycosidic bond at the 2-hydroxyl position of ascorbic acid. This structural modification confers exceptional stability against oxidation, heat, and light compared to native vitamin C, while retaining its bioactivity upon enzymatic hydrolysis by α-glucosidase . AA-2G is widely utilized in cosmetics, pharmaceuticals, and food industries due to its ability to gradually release ascorbic acid (AA) in vivo, ensuring prolonged antioxidant and collagen-synthesizing effects .

Enzymatic synthesis using cyclodextrin glycosyltransferase (CGTase) is the primary production method, with yields optimized through substrate engineering and mutagenesis of acceptor-binding residues in CGTase . For instance, iterative saturation mutagenesis of Bacillus stearothermophilus CGTase increased AA-2G production to 12.8 g/L from maltodextrin .

Eigenschaften

Molekularformel |

C12H18O11 |

|---|---|

Molekulargewicht |

338.26 g/mol |

IUPAC-Name |

(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one |

InChI |

InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4-,5-,6+,7-,9-,12-/m1/s1 |

InChI-Schlüssel |

MLSJBGYKDYSOAE-WGCHHNRKSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C([C@H](OC2=O)[C@@H](CO)O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enzymatic Synthesis Using Cyclodextrin Glucanotransferase (CGTase)

Substrates and Enzymes : L-ascorbic acid as the acceptor substrate and α-cyclodextrin as the glucosyl donor are used. CGTase from Thermoanaerobacter sp. (commercially Toruzyme 3.0L) catalyzes the glucosyl transfer.

Reaction Mechanism : The enzyme catalyzes the coupling of a glucosyl residue from α-cyclodextrin to L-AA, forming AA-2G. Additionally, disproportionation reactions of maltooligosaccharides formed during the process further increase glucosylation efficiency.

Reaction Conditions : Optimized conditions include a high concentration of L-AA (250 g/L) with α-cyclodextrin in ≤4.6-fold molar excess. The reaction proceeds under controlled temperature and pH to maximize transfer efficiency.

Yield and Product Profile : After enzymatic glucosylation and subsequent hydrolysis of oligoglucosyl chains with glucoamylase, AA-2G is isolated as the sole product. The molar yield of AA-2G exceeds 1.0 (1.4 mol/mol cyclodextrin), indicating efficient utilization of the glucosyl donor. The highest reported concentration achieved is 143 g/L (424 mM) with a synthetic yield of approximately 30% based on L-AA.

Advantages : This method exploits the dual activity of CGTase (coupling and disproportionation) to enhance substrate utilization and AA-2G yield.

Enzymatic Synthesis Using α-Glucosidase

Enzyme Role : α-Glucosidase, an O-glycoside hydrolase, can catalyze glycosylation reactions to form AA-2G from L-AA and maltose under mild conditions.

Challenges : α-Glucosidase also hydrolyzes AA-2G, reducing overall synthesis efficiency. Recent research focuses on molecular design strategies to inhibit the enzyme’s hydrolytic activity toward AA-2G, thereby increasing yield.

Reaction Conditions : Mild temperature and pH conditions are maintained to favor synthesis over hydrolysis.

Outcome : This approach offers an alternative to CGTase-based synthesis but requires enzyme engineering or reaction optimization to improve product yield.

Industrial Production Method (Patent CN112921061A)

-

Synthesis Reaction : Dissolve vitamin C (VC, L-AA) in water at 35–45 °C, add a glucose donor (e.g., maltose or dextrin), adjust pH to 5.0–5.5, and add glycosyltransferase (α-isomaltosylglucosaccharide forming enzyme or CGTase). The mixture is stirred and subjected to cyclic temperature changes between 25–30 °C and 45–50 °C for 20–30 hours to maximize conversion.

Purification : After synthesis, cool the solution to 25–35 °C, add α-amylase to hydrolyze polysaccharides, then treat with activated carbon for decolorization and filtration. Further purification is achieved by passing through strong acid cation exchange resin columns.

Concentration and Drying : The purified solution undergoes ultrafiltration and nanofiltration, concentration, freeze-drying, crushing, and sieving to yield crystalline AA-2G powder.

Advantages : This method improves AA-2G content and conversion rate, simplifies the production process, and is suitable for industrial-scale manufacture.

Comparative Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-o-a-d-Glucopyranosyl-l-ascorbic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its antioxidant properties, which allow it to scavenge free radicals and reduce oxidative stress .

Common Reagents and Conditions

The enzymatic synthesis of this compound typically involves the use of maltodextrin as the glucosyl donor and CGTase as the catalyst. The reaction conditions include optimal pH and temperature settings to maximize enzyme activity and product yield .

Major Products Formed

The primary product formed from the enzymatic synthesis of this compound is the glucosylated derivative of l-ascorbic acid. This compound can be further hydrolyzed by α-glucosidase to release l-ascorbic acid and glucose .

Wissenschaftliche Forschungsanwendungen

Applications in Various Fields

Due to its unique properties, AA-2G is suitable for a wide array of applications:

Foods and Beverages:

- Vitamin C Enrichment: AA-2G can enrich foods and beverages with vitamin C .

- Taste Improvement and Souring Agent: It serves as a taste-improving and souring agent .

- Stabilizer: AA-2G acts as a stabilizer in powdered, granulated, and tablet form foods and beverages, such as vitamin compounds, cream fillings, chocolates, chewing gum, instant juices, and seasoning mixes .

- Animal Feed: It is also incorporated into feeds and pet foods to enrich vitamin C content and improve taste .

Pharmaceuticals:

- Preventive and Therapeutic Agent: AA-2G is used to prevent and treat susceptive diseases, including viral and bacterial infections, circulatory diseases, and malignant tumors . Susceptive diseases are those which can be prevented or treated with crystalline 2-O- ⁇ -D-glucopyranosyl-L-ascorbic acid and its solution .

- Forms: It can be formulated into various forms, such as liquids (nebulae, eye drops, injections), pastes (ointments, creams), and solids (powders, granules, capsules, tablets) .

- Combination Therapies: AA-2G can be combined with other ingredients like remedies, antibiotics, and stabilizers .

Cosmetics:

- Skin Whitening: Ascorbyl glucoside functions as a skin-whitening agent .

- Antioxidant and UV-Absorbent: It serves as an antioxidant, UV-absorbent, and melanin-formation inhibitor .

- Product Types: AA-2G is used in skin-refining and skin-whitening agents, such as dentifrices, lipsticks, eye shadows, milky lotions, moisture liquids, cosmetic creams, foundations, sunscreen agents, cleansing soaps, shampoos, and rinses .

Other Applications:

- Stabilizer in Plastics: AA-2G can be used as a UV-absorbent and deterioration-preventing agent for plastics .

- Reagent: It can be used as a substrate for assaying glycoside hydrolases .

- Chemical Reactions: It can be used as a material for chemical reactions which are effected under anhydrous conditions because it is substantially anhydrous .

Benefits of Crystalline AA-2G

The crystalline form of AA-2G offers several advantages:

- Non-Hygroscopic Nature: It does not readily absorb moisture, preventing deliquescence and consolidation .

- High Solubility: It exhibits a high dissolution rate and solubility in water .

- Stability: The crystalline form is more stable, ensuring a longer shelf life and consistent performance in various applications .

Free Radical Scavenging Activity

2-O-β-d-glucopyranosyl-l-ascorbic acid (AA-2βG), found in Lycium barbarum, shows enhanced free radical scavenging activity compared to L-ascorbic acid and its synthetic derivative AA-2αG . AA-2βG protects against hydrogen peroxide-induced cell death in murine macrophage RAW264.7 cells, alleviates oxidative stress, and improves the ratio of cellular glutathione to glutathione disulfide more effectively than AA and AA-2αG .

Dosage

The dose of AA-2G varies depending on the application, administration route, and frequency. For adults, a typical range is approximately 0.001-100 g/day .

Production

AA-2G is produced through enzymatic synthesis, which involves transferring a glucose residue from a suitable donor to L-ascorbic acid . Biotransformation methods are also used for AA-2G production .

Safety

AA-2G is considered a safe and natural vitamin C source for enriching foods, beverages, pharmaceuticals, and cosmetics .

Combination with Other Substances

Wirkmechanismus

The mechanism of action of 2-o-a-d-Glucopyranosyl-l-ascorbic acid involves its conversion to l-ascorbic acid by the enzyme ascorbyl phosphatase. This conversion maintains a high level of vitamin C in the skin, providing antioxidant protection and promoting collagen synthesis. The compound also functions as a radical scavenger, reducing oxidative stress and preventing cellular damage .

Vergleich Mit ähnlichen Verbindungen

Table 1: Antioxidant Properties of AA-2G, AA-2βG, and AA

| Assay | AA-2G Activity | AA-2βG Activity | AA Activity |

|---|---|---|---|

| DPPH Radical Scavenging | Slow, sustained | Slow, sustained | Immediate |

| ABTS⁺ Scavenging | Slow, sustained | Slow, sustained | Immediate |

| ORAC (Peroxyl Radical) | High | Moderate | High |

| Hemolysis Inhibition | High | High | High |

6-O-Acyl-2-O-α-D-Glucopyranosyl-L-ascorbic Acids (6-Acyl-AA-2G)

These derivatives feature acyl groups (e.g., octanoyl) at the 6-hydroxyl position, enhancing lipophilicity and bioavailability:

- Hydrolysis and Bioavailability: 6-Acyl-AA-2G is hydrolyzed sequentially by esterases and α-glucosidases in the small intestine, releasing AA-2G and free AA. This dual-step hydrolysis prolongs AA release in vivo, making it effective as a dietary supplement . Intravenous administration in rats showed rapid conversion to AA, with plasma levels sustained for >24 hours .

- Applications :

Other Ascorbic Acid Derivatives

- Ascorbic Acid 2-Phosphate (AA-2P) : A phosphate ester with high stability but lower enzymatic conversion efficiency to AA compared to AA-2G .

- Ascorbyl Glucoside (AA-2G) vs. Ascorbyl Palmitate : The latter is lipid-soluble but lacks enzymatic activation in vivo, reducing its efficacy as a vitamin C source .

Stability and Industrial Production

Biologische Aktivität

2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) is a stable derivative of ascorbic acid (vitamin C) that exhibits significant biological activities, particularly in antioxidant defense, collagen synthesis, and potential anticancer properties. This article synthesizes findings from diverse research studies to present a comprehensive overview of its biological activity.

AA-2G is characterized by its glucosylated structure, which enhances its stability compared to ascorbic acid. It remains stable in aqueous solutions and is slowly hydrolyzed to release ascorbic acid in vivo, making it an effective source of vitamin C. In contrast, ascorbic acid degrades rapidly under similar conditions, limiting its efficacy in prolonged applications such as pharmaceuticals and cosmetics .

Antioxidant Activity

AA-2G has demonstrated superior antioxidant properties compared to both ascorbic acid and other derivatives. Studies have shown that AA-2G effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress in various cell types. For instance, in murine macrophage RAW264.7 cells, AA-2G significantly decreased ROS levels induced by hydrogen peroxide and enhanced the cellular glutathione ratio more effectively than ascorbic acid .

Table 1: Comparative Antioxidant Activity

| Compound | ROS Scavenging Activity | Cellular Uptake Efficacy | Stability in Solution |

|---|---|---|---|

| Ascorbic Acid | Moderate | High | Low |

| AA-2G | High | Moderate | High |

| AA-2αG | Moderate | Low | Moderate |

Collagen Synthesis Promotion

AA-2G has been noted for its ability to promote collagen synthesis in human skin fibroblasts. Research indicates that while ascorbic acid shows a decline in collagen production after five days of culture, AA-2G maintains its stimulatory effect even on the eighth day. This sustained action is attributed to its gradual conversion to ascorbic acid via enzymatic hydrolysis by α-glucosidase .

Case Study: Collagen Production in Fibroblasts

In a controlled study involving human skin fibroblasts:

- Day 0 : All compounds introduced.

- Day 5 : Collagen synthesis decreased for ascorbic acid; AA-2G maintained levels.

- Day 8 : AA-2G continued to promote collagen synthesis significantly.

Antitumor Activity

Recent studies have explored the potential anticancer effects of AA-2G. It has been shown to inhibit tumor growth in murine models without exhibiting cytotoxicity at therapeutic doses. The antitumor effects are believed to arise from oxidative stress induced by the rapid release of ascorbic acid following hydrolysis of AA-2G .

Table 2: Antitumor Efficacy Comparison

| Treatment | Tumor Growth Inhibition (%) | Cytotoxicity to Normal Cells |

|---|---|---|

| Ascorbic Acid | 70% | High |

| AA-2G | 65% | None |

The biological activity of AA-2G is primarily mediated through its conversion to ascorbic acid, which then engages in various biochemical pathways:

- Antioxidant Defense : By scavenging free radicals and reducing oxidative stress.

- Collagen Synthesis : Enhancing fibroblast activity and promoting skin health.

- Antitumor Effects : Inducing oxidative stress in cancer cells while sparing normal cells.

Q & A

Q. What analytical challenges arise in distinguishing AA-2G from its β-anomer (AA-2βG) in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.